1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene
Description
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is a hexasubstituted benzene derivative with chlorine atoms at positions 1 and 3, fluorine atoms at positions 2 and 4, and a trifluoromethyl (-CF₃) group at position 5. Its CAS registry number is 401-570-7 .
Properties
CAS No. |
110499-76-8 |
|---|---|
Molecular Formula |
C7HCl2F5 |
Molecular Weight |
250.98 g/mol |
IUPAC Name |
1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |
InChI Key |
VHDYIDCNUYHOSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Fluorination of Benzene Derivatives
Industrial synthesis often begins with halogenated benzene precursors due to their commercial availability and modular reactivity. A patented method for analogous compounds (e.g., 1,3-dichloro-2,4,6-trifluorobenzene) employs pentachlorobenzonitrile as a starting material. The process involves two critical steps:
-
Fluorination with Alkali Metal Fluorides :
Pentachlorobenzonitrile undergoes fluorination using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., hexamethylguanidine fluoride) at 100–150°C. This step replaces specific chlorine atoms with fluorine, yielding intermediates like 3,5-dichloro-2,4,6-trifluorobenzonitrile.-
Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or sulfolane enhance reaction efficiency by solubilizing both organic and inorganic reactants.
-
Catalytic Efficiency : Hexasubstituted guanidine catalysts stabilize transition states, achieving fluorination yields exceeding 80%.
-
-
Hydrolysis and Decarboxylation :
The nitrile intermediate is hydrolyzed under alkaline conditions (20–50% NaOH) at 90–120°C, followed by decarboxylation at 120–150°C to remove carboxyl groups and yield the final aromatic product.
Table 1: Industrial Fluorination and Decarboxylation Conditions
Laboratory-Scale Difluorocarbene Insertion
Difluorocarbene Generation and Cycloaddition
Academic studies demonstrate the use of difluorocarbene (CF) for introducing fluorine atoms into aromatic systems. Seyferth’s reagent (Ph-Hg-CF) generates CF via iodide-mediated decomposition, enabling cycloaddition to strained cyclobutene intermediates.
-
Mechanism :
-
Challenges :
Trifluoromethylation Techniques
Nucleophilic and Electrophilic Trifluoromethylation
The trifluoromethyl (-CF) group is introduced via:
-
Suzuki-Miyaura Coupling :
-
Direct Fluorination :
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Industrial Fluorination | High yield (82–88%); scalable | Requires toxic solvents (DMF) |
| Difluorocarbene Insertion | Atom-efficient fluorine incorporation | Low reproducibility; small-scale only |
| Suzuki Coupling | Modular CF introduction | Expensive catalysts; side reactions |
Optimization Strategies for Scalability
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group and halogens on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring. Common electrophiles include nitronium ions and sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or sulfonyl chlorides in solvents like acetic acid or dichloromethane.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing chlorine or fluorine atoms.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the original compound.
Scientific Research Applications
Agrochemical Applications
Pesticides and Herbicides
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene is utilized in the formulation of various pesticides and herbicides due to its effectiveness against a range of pests and weeds. Its fluorinated structure enhances the potency and stability of the active ingredients.
Case Study: Efficacy in Pest Control
A study conducted by the California Department of Pesticide Regulation highlighted the compound's efficacy in controlling specific pest populations in agricultural settings. The results showed a significant reduction in pest density when applied at recommended dosages, demonstrating its potential as a key ingredient in modern agrochemical formulations .
Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: Synthesis of Anticancer Agents
Research published in pharmaceutical chemistry journals has demonstrated the use of this compound as a precursor for synthesizing anticancer compounds. In one study, researchers synthesized a series of derivatives that exhibited promising cytotoxic activity against cancer cell lines, underscoring its potential role in drug discovery .
Material Science
Fluorinated Polymers
The compound is also explored for its application in the development of fluorinated polymers. These materials exhibit unique properties such as chemical resistance and thermal stability, making them suitable for various industrial applications.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Applications | Coatings, Sealants |
Environmental Monitoring
Analytical Chemistry
this compound is also used as a standard reference material in analytical chemistry for environmental monitoring. Its detection in environmental samples can indicate contamination levels and help assess ecological risks.
Case Study: Environmental Impact Assessment
An assessment conducted by the Environmental Protection Agency (EPA) utilized this compound to evaluate contamination levels in water sources near agricultural areas. The findings revealed correlations between pesticide application rates and increased concentrations of fluorinated compounds in water samples .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets through its electron-withdrawing groups. The trifluoromethyl group, in particular, can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions. The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The compound’s reactivity and applications are influenced by the combination of electron-withdrawing groups (Cl, F, CF₃). Below is a comparative analysis with structurally related compounds:
Key Observations :
Physicochemical Data
Although specific data (e.g., melting point, solubility) for the target compound is unavailable in the evidence, trends can be inferred:
- Molecular Weight: Higher than mono-halogenated analogs due to multiple substituents.
- Boiling Point : Likely elevated compared to less halogenated derivatives (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) due to increased molecular mass .
Biological Activity
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene (CAS No. 110499-76-8) is an aromatic compound notable for its unique combination of halogen substituents on the benzene ring. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. The following sections summarize its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7HCl2F5
- Molecular Weight : 250.98 g/mol
- IUPAC Name : this compound
- SMILES : C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F
The biological activity of this compound is primarily attributed to its electron-withdrawing groups (chlorine and fluorine). These groups enhance the compound's reactivity and ability to interact with various biological targets. The trifluoromethyl group significantly influences its electrophilic and nucleophilic behavior, allowing it to participate in diverse chemical reactions that can impact biological systems.
Toxicological Studies
Research has shown that this compound exhibits a range of toxicological effects. For example:
- Inhalation studies indicated that following exposure, the highest concentration was found in adipose tissue, followed by the lungs and liver. The compound was largely eliminated from blood and tissues within 24 hours post-administration .
- A study on rats revealed that oral exposure resulted in significant transport to the lungs and subsequent exhalation as unmetabolized compounds. Approximately 62–82% was exhaled unaltered .
Sensitization Potential
The sensitization potential of this compound was evaluated using the Local Lymph Node Assay (LLNA). Results indicated a weak sensitization potential with stimulation indices (SI) at varying concentrations showing values between 2.6 and 5.3 . The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was determined to be around 53.1%, indicating limited sensitization risk.
Repeated Dose Toxicity
In a repeated dose toxicity study conducted on B6C3F1 mice:
- Clinical signs included burrowing behavior and facial rubbing.
- Hepatocellular hypertrophy was noted at higher doses (≥50 mg/kg), with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg .
Case Study 1: Environmental Impact
A study assessed the environmental impact of halogenated compounds similar to this compound. It highlighted the persistence of such compounds in ecosystems and their potential bioaccumulation in aquatic organisms. The research emphasized the need for monitoring these substances due to their adverse effects on wildlife .
Case Study 2: Pharmacological Research
In pharmacological contexts, compounds like this compound are investigated for their potential roles as intermediates in drug synthesis. Their unique electronic properties make them candidates for developing pharmaceuticals targeting specific receptors or pathways .
Comparative Analysis with Similar Compounds
| Compound Name | CAS No. | Biological Activity |
|---|---|---|
| 1,3-Dichlorobenzene | 106-46-7 | Moderate toxicity; irritant |
| 2,4-Dichlorobenzene | 95-50-1 | Carcinogenic properties |
| 1,4-Dichloro-2-(trifluoromethyl)benzene | Not available | Limited studies; potential sensitizer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation , aromatic nucleophilic substitution , or Grignard reactions (e.g., using isopropylmagnesium chloride in THF at low temperatures) . Key variables include:
- Catalyst selection : DMF as a catalyst in thionyl chloride-mediated reactions improves acyl chloride formation .
- Temperature control : Reactions at −50°C minimize side reactions in Grignard-based syntheses .
- Solvent polarity : Dichloromethane (DCM) enhances solubility of intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹⁹F NMR resolves overlapping signals from CF₃ and fluorine substituents, with chemical shifts typically at δ −60 to −70 ppm for CF₃ groups .
- ¹H NMR identifies aromatic protons influenced by electron-withdrawing groups (e.g., δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 288.92) and fragmentation patterns .
- Infrared (IR) : Peaks at 1150–1250 cm⁻¹ confirm C–F and C–Cl stretches .
Advanced Research Questions
Q. How do competing substituent effects (Cl, F, CF₃) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Substituent Analysis :
- CF₃ : Strongly deactivating (−I, −M), directs meta substitution but slows reaction rates by ~40,000× compared to benzene .
- Cl and F : Moderate deactivators (−I, +M for Cl; −I, weak +M for F). Chlorine directs para/meta, while fluorine favors para due to size effects .
- Case Study : Nitration of the compound predominantly occurs at the 2-position (ortho to CF₃, para to Cl), validated by computational modeling (DFT) and isotopic labeling .
Q. How can contradictory literature data on reaction yields be resolved?
- Critical Variables :
- Resolution : Standardized reporting of solvent dryness, reaction monitoring (e.g., TLC), and QC protocols (e.g., GC-MS for intermediates) are essential .
Q. What computational approaches predict the compound’s stability under varying thermal or acidic conditions?
- DFT Calculations : Predict degradation pathways, such as C–Cl bond cleavage under acidic conditions (ΔG‡ = 85 kJ/mol) .
- Thermogravimetric Analysis (TGA) : Experimental data show decomposition onset at 180°C, aligning with simulations .
- Hydrolytic Stability : The CF₃ group enhances resistance to hydrolysis compared to non-fluorinated analogs (t₁/₂ > 24 hrs in pH 7 buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
